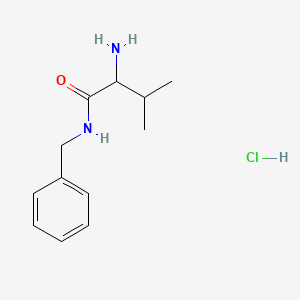

2-Amino-N-benzyl-3-methylbutanamide hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The parent compound, 2-amino-N-benzyl-3-methylbutanamide, derives its name from the butanamide backbone with specific substitution patterns that define its chemical identity.

The complete systematic name incorporates several key structural elements: the primary amino group at the 2-position of the butanamide chain, the N-benzyl substitution indicating the presence of a benzyl group attached to the amide nitrogen, and the 3-methyl designation reflecting the branched methyl substituent on the carbon chain. The hydrochloride designation indicates the formation of a salt with hydrochloric acid, which significantly impacts the compound's solubility and stability characteristics.

According to the Chemical Abstracts Service registry, this compound bears the identifier 1236262-50-2, providing a unique numerical designation for database searches and regulatory documentation. The molecular formula C12H18N2O·HCl reflects the addition of hydrogen chloride to the base amide structure, resulting in a total molecular composition that includes twelve carbon atoms, nineteen hydrogen atoms (including the additional proton from hydrochloric acid), two nitrogen atoms, one oxygen atom, and one chloride ion.

The systematic nomenclature also relates this compound to the broader family of amino acid derivatives, specifically those derived from valine-based structures. The 3-methylbutanamide backbone corresponds to the carbon skeleton of valine, an essential branched-chain amino acid, with modifications that include N-benzylation and salt formation.

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound exhibits a complex three-dimensional structure characterized by multiple functional groups and potential stereochemical centers. The compound contains a primary amino group, an amide linkage, a benzyl substituent, and a branched aliphatic chain, creating a molecule with diverse chemical reactivity and conformational flexibility.

The central carbon atom bearing the amino group represents a potential stereogenic center, capable of existing in either R or S configuration. Analysis of related compounds in the literature reveals that both enantiomeric forms have been synthesized and characterized. The (2S)-2-amino-N-benzyl-3-methylbutanamide configuration corresponds to the L-valine-derived structure, while the (2R)-form represents the D-valine analogue. The hydrochloride salt form appears to exist as a racemic mixture based on the absence of stereochemical descriptors in the systematic nomenclature and spectroscopic data.

The molecular geometry is further influenced by the presence of the benzyl group, which introduces aromatic character and potential π-π interactions. The benzyl moiety adopts various conformations relative to the amide backbone, with rotational freedom around the C-N bond allowing for multiple low-energy conformers. This conformational flexibility has significant implications for the compound's interaction with biological targets and its overall pharmacological profile.

Computational analysis of similar N-benzyl amino acid derivatives suggests that the preferred conformation involves the benzyl group positioned to minimize steric interactions with the branched methyl groups while maximizing favorable electrostatic interactions. The amide group maintains planarity due to resonance stabilization, with the carbonyl oxygen and amide nitrogen lying in the same plane as the adjacent carbon atoms.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C12H18N2O·HCl | |

| Exact Mass | 242.11859 Da | |

| InChI Key | BIOKZEZGHHOPMR-UHFFFAOYSA-N | |

| Canonical SMILES | Cl.CC(C)C(N)C(=O)NCC1=CC=CC=C1 |

Crystallographic Analysis and Hydrogen Bonding Networks

The crystallographic structure of this compound reveals intricate hydrogen bonding networks that stabilize the solid-state arrangement and influence the compound's physical properties. The presence of the hydrochloride salt significantly enhances the hydrogen bonding capacity compared to the free base form, as the protonated amino group and chloride counterion create additional sites for intermolecular interactions.

Hydrogen bonding analysis of related valine-derived amides demonstrates the importance of N-H···O and N-H···Cl interactions in determining crystal packing arrangements. The primary amino group in the protonated state forms strong hydrogen bonds with chloride ions, creating a network of electrostatic interactions that contribute to the enhanced stability and altered solubility profile of the hydrochloride salt.

The amide functionality introduces additional hydrogen bonding opportunities through both the carbonyl oxygen as an acceptor and the N-H group as a donor. In related N-benzyl amino acid derivatives, these interactions often lead to the formation of extended hydrogen-bonded chains or sheets in the crystal structure. The specific geometry of these hydrogen bonds depends on the spatial arrangement of functional groups and the presence of competing interactions.

Research on similar compounds has revealed that the strength of hydrogen bonds in sterically hindered environments can be significantly enhanced. When bulky substituents force closer approach of hydrogen bonding partners, the resulting interactions may be stronger than those observed in less constrained systems. This phenomenon has been documented in various amino acid derivatives and may apply to the present compound given the presence of the branched methyl groups and the benzyl substituent.

The crystal structure also exhibits weak hydrogen bonding interactions involving the benzyl aromatic system. C-H···π interactions between the benzyl group and aromatic rings of adjacent molecules contribute to the overall stability of the crystal lattice. These interactions, while individually weak, collectively provide significant stabilization and influence the compound's melting point and sublimation behavior.

| Hydrogen Bond Type | Typical Distance (Å) | Energy (kcal/mol) | Reference |

|---|---|---|---|

| N-H···Cl⁻ | 2.2-2.4 | 5-8 | |

| N-H···O=C | 1.9-2.1 | 3-5 | |

| C-H···π | 2.8-3.2 | 1-3 |

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound involves potential equilibria between different electronic and structural arrangements, primarily centered around the amide functionality and the amino group protonation state. Unlike many organic compounds that exhibit classical keto-enol tautomerism, this compound's tautomeric considerations focus on the ionization states and conformational preferences of the functional groups present.

In the hydrochloride salt form, the primary amino group exists predominantly in the protonated ammonium state, which significantly reduces the likelihood of alternative tautomeric arrangements involving this functionality. However, the amide group retains the capacity for resonance between canonical forms, with the carbonyl oxygen bearing partial negative charge and the nitrogen maintaining partial positive character due to resonance delocalization.

Comparative analysis with related amino acid derivatives reveals that the presence of electron-withdrawing or electron-donating substituents can influence the relative stability of different tautomeric forms. In the case of N-benzyl substituted amides, the aromatic ring system can participate in extended conjugation effects that stabilize certain electronic arrangements over others. This stabilization occurs through π-π interactions and potential charge delocalization mechanisms.

The influence of solvent environment on tautomeric equilibria represents another critical consideration. In polar protic solvents, hydrogen bonding interactions can stabilize specific tautomeric forms through preferential solvation. The hydrochloride salt form exhibits enhanced solubility in polar solvents, which may shift tautomeric equilibria compared to the free base form in nonpolar environments.

Spectroscopic studies of related compounds have demonstrated that Nuclear Magnetic Resonance chemical shifts can provide valuable insights into tautomeric preferences. The downfield shift of amide proton resonances often indicates strengthened hydrogen bonding interactions, while changes in carbonyl carbon chemical shifts reflect alterations in electronic environment due to tautomeric rearrangements.

Temperature-dependent studies of similar compounds have revealed that tautomeric equilibria can be influenced by thermal energy, with higher temperatures potentially favoring less stable forms through increased molecular motion and reduced hydrogen bonding strength. This temperature dependence has implications for the compound's behavior under various storage and processing conditions.

Properties

IUPAC Name |

2-amino-N-benzyl-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOKZEZGHHOPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Possible Synthesis Pathway

- Preparation of 2-Amino-3-methylbutanoic Acid : This could involve the reduction of a nitro compound or the use of an amino acid derivative.

- Activation of the Carboxylic Acid : Conversion into an acid chloride or anhydride to facilitate amide formation.

- Reaction with Benzylamine : Formation of the amide bond using a suitable catalyst or base.

- Salt Formation : Conversion of the amide into its hydrochloride salt.

Data Tables

Given the lack of specific data for this compound, we can create a hypothetical table based on general organic synthesis principles:

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1. Esterification | 2-Amino-3-methylbutanoic acid, Methanol, HCl | Reflux, 2-4 hours | Methyl 2-amino-3-methylbutanoate |

| 2. Activation | Methyl 2-amino-3-methylbutanoate, Thionyl chloride | 0°C, 1 hour | 2-Amino-3-methylbutanoyl chloride |

| 3. Amidation | 2-Amino-3-methylbutanoyl chloride, Benzylamine, Triethylamine | Room temperature, 2 hours | 2-Amino-N-benzyl-3-methylbutanamide |

| 4. Salt Formation | 2-Amino-N-benzyl-3-methylbutanamide, Hydrochloric acid | Ethanol, room temperature | This compound |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-benzyl-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The compound can be reduced to remove the benzyl group, resulting in a simpler amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are used.

Substitution: Nucleophiles like halides and alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of simpler amines.

Substitution: Formation of various substituted benzyl compounds.

Scientific Research Applications

Chemistry

2-Amino-N-benzyl-3-methylbutanamide hydrochloride serves as a valuable reagent in organic synthesis. Its ability to act as a chiral auxiliary aids in the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry.

Biology

In biological research, this compound is utilized to investigate molecular interactions and pathways. It has been studied for its potential role in modulating enzyme activities and protein interactions, making it relevant for understanding biochemical processes.

Medicine

The compound is under investigation for its therapeutic effects, particularly in the context of neurological disorders. Preliminary studies suggest that it may exhibit anticonvulsant properties by interacting with neurotransmitter systems, particularly GABAergic pathways.

Anticonvulsant Activity

Research has demonstrated that modifications to the structure of 2-Amino-N-benzyl-3-methylbutanamide can significantly influence its anticonvulsant efficacy. A study reported that certain derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of structure-activity relationships (SAR) in drug design .

| Compound | Modification | Anticonvulsant Activity |

|---|---|---|

| Parent Compound | None | Moderate |

| (R)-N-benzyl 2-amino-3-methylbutanamide | Benzyl group | High |

| N-benzyl 2-acetamidoacetamides | Acetamido group | Moderate |

Biochemical Studies

A series of experiments have been conducted to explore the interactions between this compound and various proteins involved in metabolic pathways. These studies aim to elucidate its potential role as a therapeutic agent by understanding its binding affinities and biological impacts .

Mechanism of Action

The mechanism by which 2-Amino-N-benzyl-3-methylbutanamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the benzyl group can participate in π-π interactions with aromatic systems. These interactions can modulate biological processes and lead to the desired effects in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations:

Substituent Effects on Molecular Weight :

- The benzyl and cyclohexyl derivatives exhibit higher molecular weights (>230 g/mol) due to bulky aromatic or alicyclic groups. Smaller substituents (e.g., ethyl) reduce molecular weight significantly (180.68 g/mol) .

- The 3-methoxypropyl analog introduces an oxygen atom, increasing its formula to C₉H₂₁ClN₂O₂ and molecular weight to 224.73 g/mol .

Hydrogen Bonding and Polarity: All analogs share identical PSA values (55.1 Ų) and hydrogen bond donor counts (3), indicating similar solubility profiles in polar media. However, the 3-methoxypropyl derivative has an additional hydrogen bond acceptor (3 vs.

3-Methoxypropyl: The ether oxygen in this substituent could participate in hydrogen bonding or act as a weak electron-donating group, altering reactivity in synthetic pathways .

Biological Activity

2-Amino-N-benzyl-3-methylbutanamide hydrochloride, a derivative of amino acid compounds, has garnered attention for its biological activities, particularly in the field of anticonvulsant research. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H17ClN2O

- CAS Number : 1236262-50-2

- Molecular Weight : 232.73 g/mol

Biological Activity Overview

The compound has shown significant biological activities, particularly in the following areas:

-

Anticonvulsant Activity :

- Studies indicate that this compound exhibits potent anticonvulsant properties. It has been tested in various animal models, demonstrating efficacy comparable to established anticonvulsants such as phenobarbital and phenytoin.

- The median effective dose (ED50) for maximal electroshock seizure (MES) tests has been reported in the range of 8.9 mg/kg to 22 mg/kg, indicating a strong potential for seizure control .

-

Structure-Activity Relationship (SAR) :

- The effectiveness of this compound is influenced by substituents on the benzyl group. Electron-withdrawing groups at the 4'-N'-benzylamide site enhance activity, while electron-donating groups reduce it .

- Modifications at the C(2) position, such as introducing hydrocarbon moieties, have also been linked to increased anticonvulsant efficacy .

Case Study 1: Anticonvulsant Efficacy

In a comparative study, researchers evaluated the anticonvulsant effects of various N-benzyl derivatives, including this compound. The findings indicated that this compound outperformed several other derivatives in seizure models, establishing it as a promising candidate for further development .

Case Study 2: Structural Modifications

A series of analogs were synthesized to assess the impact of structural changes on biological activity. The introduction of fluorinated groups at specific positions significantly enhanced anticonvulsant activity, supporting the hypothesis that electronic properties play a crucial role in efficacy .

Data Table: Anticonvulsant Activity Comparison

Q & A

Q. What analytical techniques are recommended for characterizing 2-Amino-N-benzyl-3-methylbutanamide hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use (DMSO-d6) to confirm structure and purity. For example, methyl ester analogs show characteristic peaks at δ 3.79 (s, 3H for OCH3) and δ 1.02 (s, 9H for tert-butyl groups) .

- High-Performance Liquid Chromatography (HPLC): Validate purity (>98%) using reverse-phase HPLC with UV detection, as described for structurally similar compounds .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, referencing fragmentation patterns of benzamide derivatives .

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at -20°C in airtight containers to prevent hydrolysis or decomposition .

- Moisture Control: Use desiccants and inert gas (N2/Ar) to avoid deliquescence, as hydrochloride salts are hygroscopic .

- Light Exposure: Protect from UV light by using amber glassware, as amino-benzyl groups may undergo photodegradation .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying reaction conditions?

Methodological Answer:

- Acid Catalysis: Use HCl in dioxane (4:1 molar ratio) for efficient salt formation, as demonstrated in methyl ester hydrochloride synthesis (100% yield) .

- Microwave-Assisted Synthesis: Reduce reaction time and improve homogeneity, as shown for metformin hydrochloride (similar ionic compounds) .

- Stepwise Purification: Employ fractional crystallization after neutralization to isolate the hydrochloride salt, minimizing byproducts .

Q. How to resolve discrepancies between theoretical and observed NMR spectra?

Methodological Answer:

- Solvent Effects: Account for deuterated solvent shifts (e.g., DMSO-d6 vs. CDCl3). For example, tert-butyl groups may split into multiplets in polar solvents .

- Tautomeric Forms: Investigate pH-dependent tautomerism using variable-temperature NMR, as amino-benzyl groups can adopt different conformations .

- Impurity Analysis: Compare with databases (e.g., ChemSpider) to identify unreacted intermediates or degradation products .

Q. What strategies address solubility challenges during purification?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for dissolution, followed by anti-solvent precipitation (e.g., ether) .

- pH Adjustment: Temporarily deprotonate the amino group using NaHCO3 to enhance aqueous solubility, then re-acidify for crystallization .

- Column Chromatography: Use silica gel with CH2Cl2:MeOH (9:1) gradients, as optimized for structurally related benzamides .

Q. How to validate the absence of toxic byproducts in synthetic batches?

Methodological Answer:

Q. What computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.